3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester CAS number
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester CAS number
An In-Depth Technical Guide to 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
This guide provides an in-depth technical overview of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, a versatile and strategically important building block in modern organic synthesis. Primarily aimed at researchers, chemists, and professionals in the field of drug development, this document elucidates the compound's properties, synthesis, and critical applications, with a focus on the underlying chemical principles and practical considerations that ensure successful experimental outcomes.
Introduction: A Strategic Building Block
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, identified by CAS Number 480438-74-2 , is a bifunctional organic compound that has gained prominence as a key intermediate in the synthesis of complex molecules. Its structure uniquely combines a stable boronic acid pinacol ester with a tert-butoxycarbonyl (Boc)-protected phenol. This arrangement makes it an ideal reagent for introducing a masked phenolic moiety into a target structure, typically via palladium-catalyzed cross-coupling reactions.
The strategic value of this reagent lies in the robust nature of the pinacol boronate and the lability of the Boc protecting group. The boronic ester provides a stable, crystalline, and generally less reactive handle for storage and handling compared to the corresponding free boronic acid, while participating efficiently in crucial carbon-carbon bond-forming reactions. The Boc group effectively masks the nucleophilicity and acidity of the phenolic hydroxyl, preventing side reactions, and can be readily removed under mild acidic conditions post-coupling to reveal the free phenol. This "protect-couple-deprotect" sequence is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl phenols, which are prevalent motifs in pharmacologically active compounds.
Physicochemical Properties and Characterization
Accurate identification and confirmation of purity are paramount for any synthetic reagent. The key properties of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester are summarized below.
| Property | Value | Source(s) |
| CAS Number | 480438-74-2 | |
| Synonym | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate | |
| Molecular Formula | C₁₇H₂₅BO₅ | |
| Molecular Weight | 320.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 84-88 °C | |
| SMILES String | CC(C)(C)OC(=O)Oc1cccc(c1)B2OC(C)(C)C(C)(C)O2 | |
| InChI Key | UPAKXEPDVAHKPP-UHFFFAOYSA-N |
Characterization Protocol: A self-validating system for confirming the identity and purity of the reagent involves a multi-pronged analytical approach:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides a distinct fingerprint. Expected signals include a singlet around 1.5 ppm for the Boc group's nine protons, a singlet around 1.3 ppm for the twelve protons of the pinacol methyl groups, and a series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the substituted phenyl ring.
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¹³C NMR: Confirms the carbon framework. Key signals include the quaternary carbons of the Boc and pinacol groups, the carbonyl carbon of the carbonate, and the aromatic carbons, including the carbon atom bearing the boron substituent (ipso-carbon), which often appears as a broad signal or is sometimes unobserved due to quadrupolar relaxation.
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Mass Spectrometry (MS): Used to confirm the molecular weight. Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
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Purity Analysis (HPLC/LC-MS): High-Performance Liquid Chromatography, often coupled with a mass spectrometer, is the gold standard for assessing purity, allowing for the quantification of the main component and detection of any impurities.
Synthesis and Purification Workflow
The synthesis of arylboronic pinacol esters from aromatic amines is a well-established transformation. A common and efficient laboratory-scale synthesis of the title compound involves a palladium-catalyzed Miyaura borylation reaction. The causality behind this choice is the high functional group tolerance and reliability of this method.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
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Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromophenyl tert-butyl carbonate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv). The use of an inert atmosphere (e.g., Argon or Nitrogen) is critical as the palladium catalyst and the boronic ester product can be sensitive to air and moisture.[1]
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Reagent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.03 equiv), and an anhydrous, degassed solvent like dioxane.
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Reaction: Heat the mixture (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
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Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction.[2] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the construction of biaryl skeletons found in countless pharmaceuticals and functional materials.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this cycle, our title compound serves as the source of the R² group. The base (e.g., K₂CO₃, CsF) is crucial; it activates the boronic ester by forming a more nucleophilic borate species, which then undergoes transmetalation with the aryl-palladium(II) complex. The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Strategic Utility in Drug Development
The "protect-couple-deprotect" strategy is a powerful tool for synthesizing complex phenolic compounds. The workflow below illustrates how 3-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester is employed in this context.
Caption: Protect-Couple-Deprotect strategy using the title reagent.
Causality and Advantage:
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Why protect? Free phenols are acidic and can interfere with many organometallic reactions by protonating catalysts or reagents. The Boc group neutralizes this reactivity.
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Why this reagent? It provides the protected phenol and the coupling handle (boronic ester) in a single, stable, easy-to-handle solid. This simplifies inventory and reaction setup.
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Why Boc? The tert-butoxycarbonyl group is ideal because it is highly robust to the basic and nucleophilic conditions of the Suzuki coupling but can be cleaved under very mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) that typically do not affect other sensitive functional groups in a complex molecule.
Handling, Storage, and Safety
As a boronic acid derivative, proper handling is essential to maintain the reagent's integrity and ensure safety.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a cool, dry place.[1] Long-term storage in a refrigerator is recommended. Boronic acids and their esters can be susceptible to slow degradation via oxidation or hydrolysis.
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Safety:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
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The compound is classified as a combustible solid. Keep away from heat and open flames.
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May cause skin, eye, and respiratory irritation.[1]
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Conclusion
3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester is more than just a chemical; it is a solution to a common synthetic challenge. Its well-defined structure and predictable reactivity make it an invaluable tool for chemists, particularly in the pharmaceutical industry. By providing a stable and efficient means to install a protected phenolic group via the robust Suzuki-Miyaura coupling, it streamlines the synthesis of complex molecular architectures, accelerating the discovery and development of new therapeutic agents. Understanding its properties, synthesis, and strategic application is key to leveraging its full potential in the laboratory.
References
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Supporting Information for a scientific article . The Royal Society of Chemistry. [Link]
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Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates . National Institutes of Health. [Link]
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Boronic esters Procedure . Organic Syntheses. [Link]
- CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.
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Direct synthesis of arylboronic pinacol esters from arylamines . Royal Society of Chemistry. [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole . MDPI. [Link]
